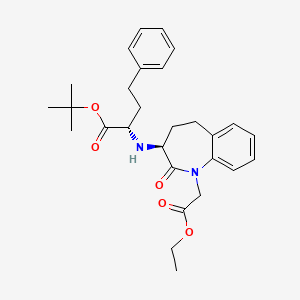

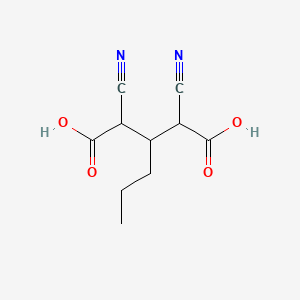

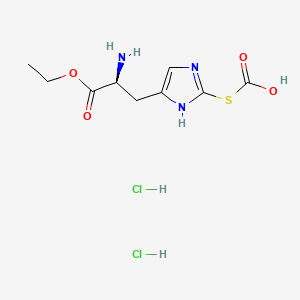

![molecular formula C32H34O16 B583365 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester CAS No. 148019-46-9](/img/structure/B583365.png)

1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester

Vue d'ensemble

Description

Applications De Recherche Scientifique

Material Sciences and Food Packaging

This compound is explored for its role in the formulation of varnishes applied to food packaging. Varnishes serve to protect printed food packaging from smearing and scratching and enhance resistance to moisture and fat. Using advanced analytical techniques like ion mobility quadrupole time-of-flight mass spectrometry, researchers have identified non-intentionally added substances (NIAS) deriving from varnish monomers, including compounds related to the chemical . These findings highlight the importance of monitoring and understanding the migration of such compounds into food, ensuring safety standards are maintained (Canellas, Vera, & Nerín, 2019).

Synthetic Chemistry

In synthetic chemistry, the compound's derivatives have been utilized in the enantioselective preparation of dihydropyrimidinones, showcasing its versatility in the creation of chiral compounds. This application is vital for producing substances with specific stereochemical configurations, crucial in pharmaceuticals and material sciences (Goss, Dai, Lou, & Schaus, 2009).

Analytical Methods

Research has been conducted on identifying substances in UV varnishes using advanced mass spectrometry techniques. The compound has been identified as a derivative formed from varnish monomers and is a point of interest for studying migration into food simulants, emphasizing the need for analytical methods in evaluating food contact materials (Canellas, Vera, & Nerín, 2019).

Catalysis

The compound and its related derivatives have been studied in the context of catalysis, such as in Michael addition reactions. These studies demonstrate its potential in synthetic organic chemistry, particularly in facilitating reactions that form carbon-carbon bonds, an essential aspect of building complex organic molecules (Tateiwa & Hosomi, 2001).

Structural and Conformational Studies

Conformational studies of chromane derivatives have also featured this compound, providing insights into the structural dynamics of organic molecules. Such studies are crucial for understanding the physical and chemical properties of new materials, potentially leading to novel applications in material science and drug design (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,5-bis[1,3-bis(2-methylprop-2-enoyloxy)propan-2-yloxycarbonyl]terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O16/c1-15(2)27(37)43-11-19(12-44-28(38)16(3)4)47-31(41)23-9-22(26(35)36)24(10-21(23)25(33)34)32(42)48-20(13-45-29(39)17(5)6)14-46-30(40)18(7)8/h9-10,19-20H,1,3,5,7,11-14H2,2,4,6,8H3,(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJAQUNBRODGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)OC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OC(COC(=O)C(=C)C)COC(=O)C(=C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888993 | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148019-46-9 | |

| Record name | Pyromellitic glycerol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148019-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyromellitic dianhydride glycerol dimethacrylate adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148019469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148019-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROMELLITIC GLYCEROL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926ZKL7ATV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: PMGDM offers several advantages over PMDM in dental adhesive applications: [, ]

- Liquid State: Unlike the solid PMDM, PMGDM's liquid form allows for easier application and the ability to create thicker adhesive layers. []

- Versatile Formulation: The liquid nature of PMGDM enables the incorporation of additives and initiators for enhanced curing and improved bonding properties. []

- Controllable Thickness: PMGDM provides a convenient method for adjusting the thickness of the adhesive layer between dentin and composite materials. []

A: Studies show that increasing the concentration of PMGDM in adhesive solutions leads to improved bond strength and reliability. This is likely due to a higher degree of crosslinking within the adhesive layer. []

A: Yes, PMGDM can be modified with diluent monomers to improve its performance. These diluents can enhance the degree of cure and optimize the adhesive's ability to wet dentin, ultimately leading to stronger bonds. []

A: PMGDM is being investigated for its potential in creating three-dimensional hydrogel scaffolds for intervertebral disc repair. Research indicates that p(HEMA/PMGDM) copolymers exhibit controllable viscoelastic properties crucial for mimicking the mechanical behavior of natural intervertebral discs. []

A: The ratio of 2-hydroxyethylmethacrylate (HEMA) to PMGDM in copolymers significantly influences their thermal and dynamic mechanical behavior. By tailoring the composition, crosslinking agent concentration, and polymerization methods, researchers can fine-tune the viscoelastic properties and energy absorption characteristics of these hydrogels to closely resemble the function of the natural intervertebral disc. []

A: Research demonstrates that incorporating antibacterial agents like dimethylaminohexadecyl methacrylate (DMAHDM), protein-repellent agents like 2-methacryloyloxyethyl phosphorylcholine (MPC), and nanoparticles of amorphous calcium phosphate (NACP) into PMGDM-based adhesives can significantly reduce bacterial adhesion and biofilm formation without compromising bonding strength. [, ]

A: NACP nanoparticles incorporated into PMGDM-based adhesives serve a dual purpose: [, ]

A: Yes, studies have investigated the addition of silver nanoparticles (NAg) along with quaternary ammonium dimethacrylate (QADM) and NACP to PMGDM-based adhesives. Results indicate that this combination significantly reduces the viability, metabolic activity, and lactic acid production of microcosm biofilms without negatively impacting dentin bond strength. []

A: Research shows that incorporating biomimetic analogs of non-collagenous dentin proteins, like polyacrylic acid (PAA) and sodium trimetaphosphate (STMP), into PMGDM-based primers can improve the long-term stability of dentin bonds. These biomimetic additives help maintain bond strength even after months of water storage, unlike control groups that show a significant decrease in bond strength over time. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.